molecular formula C7H12N4O B2742640 {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol CAS No. 1936339-83-1

{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol

Cat. No.: B2742640
CAS No.: 1936339-83-1
M. Wt: 168.2
InChI Key: CYLRMVXIQZFBIV-UHFFFAOYSA-N
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Description

{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol is a chemical compound with the molecular formula C7H12N4O. It is a derivative of tetrazoloazepine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed for high-throughput chemical reactions. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions: {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanisms are still under investigation, but they are believed to involve the modulation of cellular signaling pathways.

Comparison with Similar Compounds

{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

  • {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea: This compound differs by having a urea group instead of a methanol group.

  • 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid: This compound has a carboxylic acid group instead of a methanol group.

These compounds share the tetrazoloazepine core but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c12-5-6-1-2-7-8-9-10-11(7)4-3-6/h6,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLRMVXIQZFBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=NN2CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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